molecular formula C23H18BrNO5 B11052019 N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide

Cat. No. B11052019
M. Wt: 468.3 g/mol
InChI Key: KYWODMVWNMDYHB-UHFFFAOYSA-N
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Description

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide is a chemical compound with the following structure:

Structure: C22H16BrNO5\text{Structure: } \text{C}_{22}\text{H}_{16}\text{BrNO}_5 Structure: C22​H16​BrNO5​

This compound belongs to the class of benzodioxin derivatives and contains both a benzodioxin ring and a phenoxyacetamide group. The presence of the bromophenylcarbonyl moiety adds further complexity to its structure .

Preparation Methods

Synthetic Routes: The synthetic routes for N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide involve the coupling of appropriate precursors. One common method is the Suzuki–Miyaura coupling, which utilizes boron reagents. The reaction proceeds as follows:

    Suzuki–Miyaura Coupling:

Industrial Production Methods: While specific industrial production methods may not be widely documented for this compound, academic research often informs industrial processes. Researchers and pharmaceutical companies may optimize the synthetic route for large-scale production.

Chemical Reactions Analysis

N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: The bromophenyl group can undergo substitution reactions.

    Other Transformations: Depending on the reaction conditions, it may participate in other transformations.

Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions would vary accordingly.

Scientific Research Applications

This compound finds applications in several scientific fields:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Biology: It may serve as a tool compound for studying cellular processes or specific targets.

    Chemical Biology: Investigations into its interactions with proteins, enzymes, or nucleic acids.

    Industry: It could be used as a precursor for the synthesis of other compounds.

Mechanism of Action

The precise mechanism by which N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide with related molecules. Its uniqueness may lie in its specific combination of functional groups and structural features.

Remember that this compound’s properties and applications are continually explored, and new findings may emerge over time.

properties

Molecular Formula

C23H18BrNO5

Molecular Weight

468.3 g/mol

IUPAC Name

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H18BrNO5/c24-16-8-6-15(7-9-16)23(27)18-12-20-21(29-11-10-28-20)13-19(18)25-22(26)14-30-17-4-2-1-3-5-17/h1-9,12-13H,10-11,14H2,(H,25,26)

InChI Key

KYWODMVWNMDYHB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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